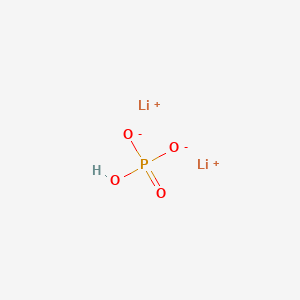

Dilithium hydrogen phosphate

CAS No.: 33943-39-4

Cat. No.: VC16187207

Molecular Formula: HLi2O4P

Molecular Weight: 109.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33943-39-4 |

|---|---|

| Molecular Formula | HLi2O4P |

| Molecular Weight | 109.9 g/mol |

| IUPAC Name | dilithium;hydrogen phosphate |

| Standard InChI | InChI=1S/2Li.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2 |

| Standard InChI Key | REKWWOFUJAJBCL-UHFFFAOYSA-L |

| Canonical SMILES | [Li+].[Li+].OP(=O)([O-])[O-] |

Introduction

Chemical Composition and Molecular Structure

Molecular Formula and Weight

Dilithium hydrogen phosphate is defined by the formula , with a molecular weight of 109.9 g/mol as computed by PubChem . Alternative nomenclature includes "dilithium phosphate" and "phosphoric acid, dilithium salt," reflecting its composition as a lithium salt of hydrogen phosphate .

Crystallographic Features

The compound’s crystal structure has been inferred from studies on analogous systems. For instance, Li₂In[(PO₄)(HPO₄)], a structurally related lithium-indium phosphate, crystallizes in the monoclinic space group with lattice parameters , and . While direct data on dilithium hydrogen phosphate’s crystal structure is limited, its structural similarity to Li₂In[(PO₄)(HPO₄)] suggests a framework built from isolated phosphate () and hydrogen phosphate () tetrahedra .

Table 1: Key Crystallographic Parameters of Li₂In[(PO₄)(HPO₄)]

| Parameter | Value |

|---|---|

| Space group | |

| (Å) | 4.8345(7) |

| (Å) | 8.236(1) |

| (Å) | 7.728(1) |

| (°) | 103.466(7) |

| Volume (ų) | 299.2 |

| Z | 2 |

Synthesis and Preparation

Hydrothermal Methods

Dilithium hydrogen phosphate derivatives, such as Li₂In[(PO₄)(HPO₄)], are synthesized via hydrothermal reactions. A representative procedure involves heating a mixture of indium, lithium dihydrogen phosphate (), and lithium tetraborate () at 443 K for seven days . The molar ratio of reactants (In : LiH₂PO₄ : Li₂B₄O₇ = 1 : 20 : 2) and controlled pH conditions are critical for isolating pure phases .

Alternative Routes

While direct synthesis protocols for dilithium hydrogen phosphate are sparsely documented, its formation likely involves neutralization of phosphoric acid with lithium hydroxide:

This reaction highlights the compound’s role as an intermediate in lithium phosphate salt production .

Physicochemical Properties

Thermal Stability and Boiling Point

Dilithium hydrogen phosphate exhibits a boiling point of 158°C at standard atmospheric pressure, with a vapor pressure of 1.41 mmHg at 25°C . These properties underscore its stability under moderate thermal conditions, making it suitable for high-temperature applications.

Spectroscopic and Computational Data

-

Hydrogen Bonding: The compound features one hydrogen bond donor and four acceptors, facilitating interactions in aqueous and solid-state environments .

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight (g/mol) | 109.9 (PubChem), 111.8761 (ChemNet) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 0 |

| Exact Mass (Da) | 109.99325238 |

Chemical Behavior and Reactivity

Acid-Base Properties

As a lithium salt of hydrogen phosphate, the compound participates in acid-base equilibria:

In aqueous solutions, can further dissociate into and , influencing pH-dependent reactivity .

Coordination Chemistry

The phosphate anion acts as a polydentate ligand, coordinating to lithium ions via oxygen atoms. This behavior is evident in the extended structures of related compounds, where lithium ions bridge phosphate tetrahedra .

Applications and Industrial Relevance

Materials Science

Dilithium hydrogen phosphate serves as a precursor in synthesizing lithium-containing ceramics and glasses. Its incorporation into matrices enhances ionic conductivity, relevant for solid-state battery electrolytes .

Catalysis

Lithium phosphate derivatives are employed as catalysts in organic transformations, including esterifications and oxidations. The compound’s Lewis acidity, imparted by lithium ions, facilitates substrate activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume